

# What is Dienogest-13C2,15N and its chemical structure

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## Compound of Interest

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## Dienogest-13C2,15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Dienogest-13C2,15N** is a stable isotope-labeled derivative of Dienogest, a fourth-generation synthetic progestin. This guide provides a comprehensive technical overview of **Dienogest-13C2,15N**, including its chemical structure, physicochemical properties, and its application in research, particularly in pharmacokinetic and metabolic studies. Detailed experimental protocols and an exploration of the signaling pathways modulated by Dienogest are also presented to support its use in drug development and endometriosis research.

### Introduction to Dienogest-13C2,15N

Dienogest is a synthetic steroid with potent progestogenic and anti-androgenic activities, primarily used in the treatment of endometriosis and as a component of oral contraceptives.[1]

**Dienogest-13C2,15N** is a stable isotope-labeled internal standard for Dienogest, where two carbon atoms are substituted with Carbon-13 ( $^{13}\text{C}$ ) and one nitrogen atom is substituted with Nitrogen-15 ( $^{15}\text{N}$ ).[2] This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool for quantitative analysis by mass spectrometry.[3] The use of stable isotope-labeled internal standards is

considered the gold standard in bioanalytical methods, as they exhibit identical physicochemical properties to the analyte, co-elute during chromatography, and experience the same ionization effects, leading to highly accurate and precise quantification.<sup>[4]</sup>

## Chemical Structure and Properties

The chemical structure of Dienogest is (17 $\alpha$ )-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile. The isotopic labeling in **Dienogest-13C2,15N** occurs at the cyanomethyl group attached to C17.

Chemical Structure of Dienogest

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Caption: The chemical structure of Dienogest.

## Physicochemical Properties

A summary of the key quantitative data for Dienogest and its isotopically labeled form is presented in Table 1. While a specific certificate of analysis with isotopic purity for **Dienogest-13C2,15N** was not publicly available, vendors of stable isotope-labeled compounds typically provide this information upon request, with purities generally exceeding 98%.<sup>[2]</sup>

Table 1: Physicochemical Properties of Dienogest and **Dienogest-13C2,15N**

Property	Dienogest	Dienogest-13C2,15N
Molecular Formula	C <sub>20</sub> H <sub>25</sub> NO <sub>2</sub>	C <sub>18</sub> <sup>13</sup> C <sub>2</sub> H <sub>25</sub> <sup>15</sup> NO <sub>2</sub>
Molecular Weight	311.42 g/mol	314.4 g/mol [2]
CAS Number	65928-58-7	65928-58-7 (unlabeled)
Appearance	Solid	Solid
Purity	Typically ≥98%	Typically >98% (Isotopic purity information should be obtained from the supplier)

## Synthesis of Isotopically Labeled Dienogest

While a specific, detailed protocol for the synthesis of **Dienogest-13C2,15N** is proprietary to the manufacturers, the general approach involves the introduction of the labeled cyanomethyl group in the final steps of the synthesis of Dienogest. A plausible synthetic route would start with a suitable steroid precursor. The synthesis of <sup>13</sup>C and <sup>15</sup>N labeled organic compounds often involves using labeled starting materials, such as K<sup>13</sup>C<sup>15</sup>N, in a nucleophilic substitution reaction.[5][6]

A general synthetic scheme for Dienogest involves the protection of the 3-keto group of estradiol, followed by the addition of the cyanomethyl group to the 17-keto position, and subsequent deprotection. To produce **Dienogest-13C2,15N**, the cyanomethylation step would utilize a labeled acetonitrile derivative.

## Signaling Pathways Modulated by Dienogest

Dienogest exerts its therapeutic effects in endometriosis by modulating several key signaling pathways, primarily through its action as a progesterone receptor (PR) agonist. Its activity leads to the suppression of estrogen production, inhibition of cell proliferation, and induction of apoptosis in endometriotic cells.[1][7]

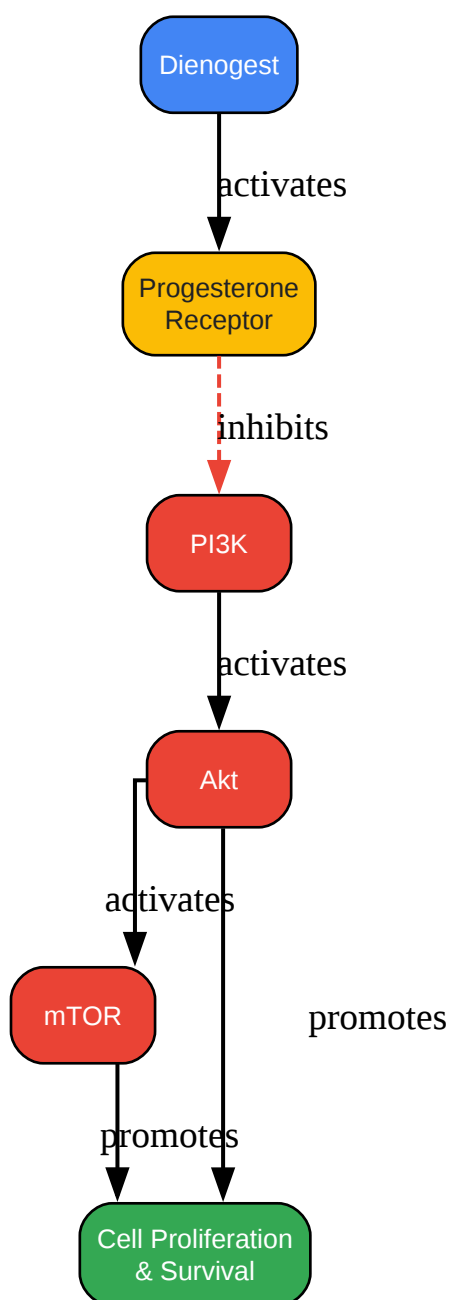
## Progesterone Receptor (PR) Signaling

Dienogest binds to the progesterone receptor, which in turn modulates the transcription of target genes. This interaction is central to its therapeutic effects in endometriosis, leading to the

decidualization and subsequent atrophy of endometrial tissue.

## PI3K/Akt/mTOR Signaling Pathway

Recent studies have shown that Dienogest can inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[8][9] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, Dienogest can suppress the growth of endometriotic lesions.

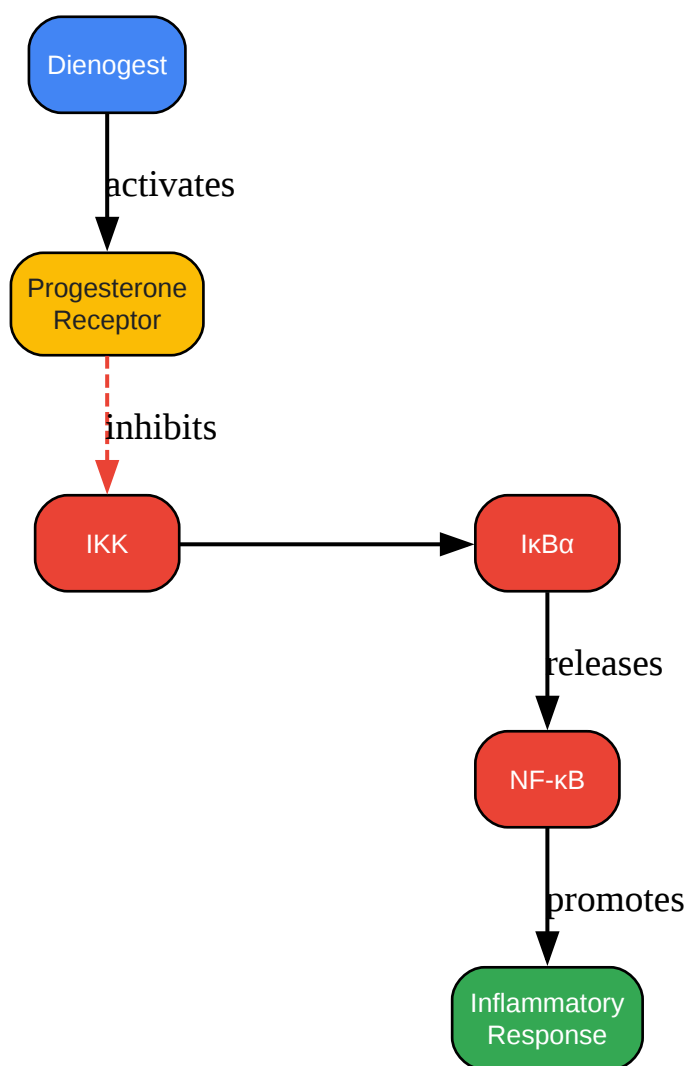


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Caption: Dienogest inhibits the PI3K/Akt/mTOR pathway.

## NF- $\kappa$ B Signaling Pathway

Dienogest has also been shown to inhibit the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.[10] NF- $\kappa$ B is a key regulator of inflammation, and its inhibition by Dienogest contributes to the reduction of the inflammatory environment associated with endometriosis. [11]

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Caption: Dienogest inhibits the NF- $\kappa$ B inflammatory pathway.

## Experimental Protocols

**Dienogest-13C2,15N** is primarily used as an internal standard for the quantification of Dienogest in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The following are general protocols where **Dienogest-13C2,15N** would be an essential component for accurate analysis.

### In Vitro Cell Proliferation Assay

This protocol describes a colorimetric assay to assess the effect of Dienogest on the proliferation of endometrial cells, such as the Ishikawa cell line.[\[12\]](#)

Materials:

- Ishikawa cells (or other relevant endometrial cell line)
- DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Dienogest (unlabeled)
- **Dienogest-13C2,15N** (for analytical validation if needed)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates

Procedure:

- Seed Ishikawa cells into 96-well plates at a density of  $5 \times 10^3$  cells/well and allow them to adhere overnight.
- Treat the cells with varying concentrations of Dienogest (e.g., 0.1, 1, 10, 100 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- To quantify the intracellular concentration of Dienogest, cell lysates can be prepared and analyzed by LC-MS, using **Dienogest-13C<sub>2</sub>,15N** as an internal standard.

## Western Blot Analysis of Signaling Proteins

This protocol outlines the procedure for analyzing the effect of Dienogest on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

### Materials:

- Endometrial cells
- Dienogest
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g.,  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

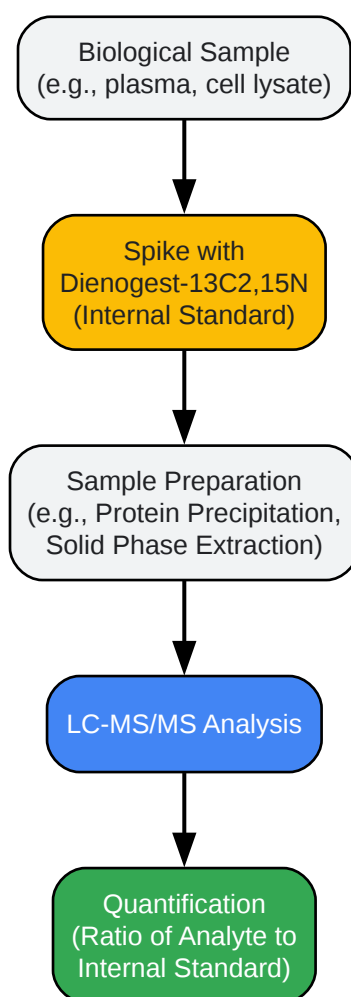
### Procedure:

- Culture endometrial cells and treat with Dienogest at the desired concentration and time points.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.

- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- For quantitative analysis of Dienogest levels in the cell culture medium or cell lysates, LC-MS with **Dienogest-13C<sub>2</sub>,15N** as an internal standard can be employed.

## Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Dienogest in a biological sample using **Dienogest-13C<sub>2</sub>,15N**.



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Caption: Workflow for quantitative analysis using an internal standard.

## Conclusion

**Dienogest-13C<sub>2</sub>,15N** is an essential tool for researchers and scientists in the field of drug development and endometriosis research. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. A thorough understanding of its properties, along with the signaling pathways modulated by its unlabeled counterpart, Dienogest, will facilitate further investigation into the therapeutic mechanisms of this important drug and the development of new treatments for endometriosis and other hormone-dependent conditions.

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